(2,4-Diphenylpyrimidin-5-yl)boronic acid
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Overview
Description
(2,4-Diphenylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring substituted with two phenyl groups at the 2 and 4 positions. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diphenylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or triflate in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods: Industrial production of this compound often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This approach allows for efficient synthesis with high throughput and minimal reaction times . Additionally, photoinduced borylation methods have been developed, enabling the synthesis of boronic acids and esters under metal-free conditions .
Chemical Reactions Analysis
Types of Reactions: (2,4-Diphenylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or triethylamine, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2,4-Diphenylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,4-Diphenylpyrimidin-5-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological applications, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in drug design and molecular recognition .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
2-Pyridylboronic Acid: A heterocyclic boronic acid with a pyridine ring.
4-Carboxy-2-nitrophenylboronic Acid: A boronic acid with additional functional groups for enhanced reactivity.
Uniqueness: (2,4-Diphenylpyrimidin-5-yl)boronic acid is unique due to its dual phenyl substitution on the pyrimidine ring, which provides enhanced stability and reactivity in various chemical reactions. This makes it a valuable compound for the synthesis of complex organic molecules and for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H13BN2O2 |
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Molecular Weight |
276.1 g/mol |
IUPAC Name |
(2,4-diphenylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C16H13BN2O2/c20-17(21)14-11-18-16(13-9-5-2-6-10-13)19-15(14)12-7-3-1-4-8-12/h1-11,20-21H |
InChI Key |
OVGKFXQLNLFGJI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
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